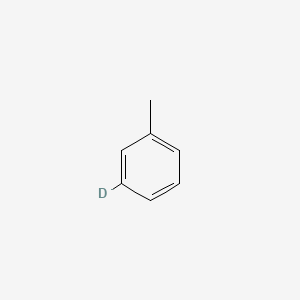

Toluene-3-d1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Toluene-3-d1 (CAS No. [4409-85-2]) is a deuterated derivative of toluene (C₆H₅CH₃), where one hydrogen atom at the meta position (3-position) of the aromatic ring is replaced by deuterium (²H or D). Its molecular formula is C₆H₄DCH₃, with a molecular weight of 93.15 g/mol (compared to 92.14 g/mol for non-deuterated toluene). This isotopic substitution minimally alters its chemical reactivity but significantly impacts its physical properties, such as vibrational modes and nuclear magnetic resonance (NMR) spectral characteristics, making it valuable in spectroscopic studies and tracer applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Toluene-3-d1 can be synthesized through several methods. One common approach involves the deuteration of toluene using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure the efficient exchange of hydrogen atoms with deuterium .

Industrial Production Methods

In industrial settings, this compound is produced by catalytic deuteration of toluene. This process involves the use of a deuterium source, such as deuterium oxide (D2O), and a metal catalyst like palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to achieve high yields and purity .

Chemical Reactions Analysis

2.1. Hydroxyl Radical Reactions

Toluene-3-d1 reacts with hydroxyl radicals (- OH) through two primary mechanisms:

-

Hydrogen Abstraction from the Methyl Group :

The methyl group at position 3 is susceptible to H-abstraction, forming a benzyl radical intermediate. The deuterium at position 1 may reduce ring addition reactions due to steric or electronic effects. -

Ring Addition Reactions :

-

OH can add to the aromatic ring, forming hydroxy cyclohexadienyl radicals. The deuterium at position 1 may stabilize transition states or alter regioselectivity, potentially favoring para or meta positions relative to the methyl group.

-

Example:

In analogous toluene systems, ring addition leads to cresols (o-, m-, p-isomers) and benzaldehyde. For this compound, the deuterium may influence the ratio of ortho/para products due to kinetic isotope effects .

2.2. Oxidation Pathways

Oxidation of this compound can proceed via:

-

Formation of Benzaldehyde :

Via H-abstraction from the methyl group and subsequent O₂ addition, leading to benzaldehyde. The deuterium substitution may alter the stability of intermediates (e.g., benzyl radicals). -

Formation of Cresols :

Ring addition followed by O₂ reaction yields cresols. The deuterium at position 1 may affect the formation of o- and *m-*cresols, depending on steric and electronic factors .

2.3. Hydrogen/D Isotope Exchange

Studies on deuterated toluene derivatives (e.g., toluene-d₁) show that H/D exchange occurs under specific conditions, such as in molecular beam experiments or ion-molecule reactions. For this compound, deuterium at position 1 may participate in proton transfer or fragmentation in clusters with water molecules, as observed in analogous systems .

3.1. Primary Kinetic Isotope Effect (KIE)

Deuterium substitution at position 1 may reduce the rate of ring-related reactions (e.g., addition) due to increased mass and altered vibrational modes. For methyl group H-abstraction, the primary KIE is less significant compared to ring reactions.

3.2. Secondary Kinetic Isotope Effect

The deuterium at position 1 may stabilize transition states in ring addition reactions, influencing product regioselectivity. For example, the o-cresol pathway might be favored due to reduced steric hindrance compared to para or meta positions .

Product Analysis and Reaction Conditions

| Reaction Type | Key Products | Conditions/Reagents |

|---|---|---|

| Hydroxyl Radical Attack | Benzyl radical, cresols | Atmospheric/combustion |

| Oxidation | Benzaldehyde, cresols | O₂, - OH, temperature-dependent |

| H/D Exchange | Deuterated intermediates | Molecular beams, ion clusters |

Scientific Research Applications

1.1. NMR Spectroscopy

One of the primary uses of toluene-3-d1 is as a solvent in nuclear magnetic resonance (NMR) spectroscopy. The deuterated solvent helps in reducing background signals, allowing for clearer spectra and more accurate analysis of compounds. The unique properties of this compound enhance the resolution of NMR studies, making it invaluable in organic chemistry and structural biology.

1.2. Isotope Labeling Studies

This compound is utilized in isotope labeling studies, where it serves as a tracer in metabolic and kinetic studies. By incorporating deuterium into molecular structures, researchers can track the pathways and transformations of compounds within biological systems. This application is crucial in pharmacokinetics and drug metabolism research.

1.3. Environmental Studies

In environmental chemistry, this compound is used to trace the movement and degradation of pollutants. Its stable isotopic nature allows scientists to study the fate of toluene in various environmental conditions, providing insights into its behavior in soil and water systems.

2.1. Solvent for Chemical Reactions

This compound is employed as a solvent in various chemical reactions, particularly those involving sensitive reagents or requiring an inert atmosphere. Its deuterated form can influence reaction kinetics and mechanisms, making it a useful tool for chemists studying reaction pathways.

2.2. Material Science

In material science, this compound is used in the synthesis of polymers and other materials where precise control over molecular structure is required. Its properties can affect the physical characteristics of the resulting materials, such as thermal stability and mechanical strength.

3.1. Neurotoxicity Studies

A study investigating the neurotoxic effects of toluene exposure utilized this compound to differentiate between the effects of regular toluene and its deuterated counterpart on brain chemistry. The findings indicated that while both forms exhibited neurotoxic effects, the deuterated version allowed for more precise tracking of metabolic pathways involved in neurotoxicity .

3.2. Drug Metabolism Research

In pharmacological research, a case study focused on the metabolism of a new drug candidate used this compound as a solvent for NMR analysis. The results demonstrated that using deuterated solvents improved the identification of metabolites and provided clearer insights into the drug's metabolic pathway .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Scientific Research | NMR Spectroscopy | Reduces background signals |

| Isotope Labeling | Tracer in metabolic studies | Tracks compound pathways |

| Environmental Chemistry | Tracing pollutants | Provides insights into degradation |

| Industrial Chemistry | Solvent for reactions | Influences reaction kinetics |

| Material Science | Synthesis of polymers | Affects physical characteristics |

Mechanism of Action

The mechanism of action of Toluene-3-d1 is similar to that of non-deuterated toluene. It interacts with various molecular targets and pathways, including:

Ion Channels: Inhibits excitatory ion channels such as the NMDA receptor, nicotinic acetylcholine receptor, and serotonin 5-HT3 receptor.

Metabolic Pathways: Metabolized by cytochrome P450 enzymes to form benzoic acid and hippuric acid, which are excreted by the kidneys

Comparison with Similar Compounds

Structural and Isotopic Variants of Deuterated Toluene

Deuterated toluene derivatives differ in the position and number of deuterium substitutions. Key analogs include:

| Compound | CAS No. | Molecular Formula | Deuterium Substitution | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| Toluene-3-d1 | [4409-85-2] | C₆H₄DCH₃ | 3-position (meta) | 93.15 | NMR spectroscopy, isotopic labeling |

| Toluene-2-d1 | [4409-84-1] | C₆H₄DCH₃ | 2-position (ortho) | 93.15 | Reaction mechanism studies |

| Toluene-4-d1 | [4409-83-0] | C₆H₄DCH₃ | 4-position (para) | 93.15 | Metabolic tracing in pharmacology |

| Toluene-d8 | [2037-26-5] | C₆D₅CD₃ | Full deuteration | 100.18 | Solvent for NMR, internal standards |

| Toluene-α,α,α-d3 | - | C₆H₅CD₃ | Methyl group deuteration | 95.17 | Kinetic isotope effect studies |

Notes:

- Positional isomers (2-d1, 3-d1, 4-d1) share identical molecular formulas but differ in deuterium placement, leading to distinct NMR splitting patterns and chemical shift values .

- Toluene-d8 (fully deuterated) is preferred in high-resolution NMR due to its lack of proton interference, but its synthesis is more complex and costly compared to monosubstituted analogs like this compound .

Physical and Chemical Properties

- Boiling Point: this compound exhibits a marginally higher boiling point (~110.8°C) than non-deuterated toluene (110.6°C) due to deuterium’s higher mass and stronger C-D bond .

- Density : The density increases with deuteration: this compound (0.873 g/cm³) vs. toluene (0.867 g/cm³) .

Key Challenges and Considerations

Biological Activity

Toluene-3-d1, a deuterated form of toluene, is a compound of significant interest in various biological and toxicological studies. Its unique isotopic labeling allows researchers to trace its metabolic pathways and understand its biological effects more accurately. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, neurotoxicity, and potential therapeutic applications.

1. Pharmacokinetics of this compound

The pharmacokinetics of this compound can be understood through its absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Absorption : Toluene is primarily absorbed through inhalation, with rapid uptake into the bloodstream. Studies indicate that inhaled toluene reaches peak serum concentrations within 15 to 30 minutes, highlighting the critical nature of the initial exposure phase .

- Distribution : Once in the bloodstream, this compound distributes predominantly in adipose tissues and highly vascularized organs such as the brain and liver. Its lipophilicity facilitates this distribution, making it challenging to measure exact blood levels accurately .

- Metabolism : Toluene undergoes biotransformation primarily via cytochrome P450 enzymes, producing metabolites such as benzyl alcohol and toluene epoxide. These metabolites can exhibit varying degrees of biological activity and toxicity .

- Excretion : The biological half-life varies significantly between tissues; for instance, it is approximately 3 minutes in highly vascularized organs but can extend up to 738 minutes in adipose tissue .

2. Neurotoxic Effects

This compound has been implicated in various neurotoxic effects, particularly with chronic exposure.

Case Study: Chronic Exposure Effects on Dopamine Transmission

A study conducted by Apawu et al. (2020) investigated the impact of chronic toluene exposure on dopamine release in the nucleus accumbens (NAc), a critical area for reward processing:

- Findings : Acute exposure increased dopamine release; however, chronic exposure (4000 ppm) resulted in a significant decrease in evoked dopamine release. This suggests alterations in dopamine autoreceptor function or synthesis pathways .

| Exposure Duration | Dopamine Release Change |

|---|---|

| Acute (Short-term) | Increased |

| Chronic | Decreased |

These findings indicate that chronic exposure to this compound may lead to long-lasting neurochemical changes that could predispose individuals to neuropsychiatric disorders.

Toluene's mechanism of action involves several pathways:

- Ion Channel Modulation : Toluene enhances the activity of GABA_A receptors while inhibiting nicotinic acetylcholine receptors and voltage-gated sodium channels. This dual action can lead to both excitatory and inhibitory effects on neuronal activity .

- Neurotransmitter Alterations : Exposure to this compound has been associated with increased levels of catecholamines in various brain regions, contributing to its psychoactive effects similar to those observed with alcohol or barbiturates .

4. Toxicological Studies

Toxicological evaluations have demonstrated that high concentrations of toluene can lead to significant adverse health outcomes:

Long-term Inhalation Studies

Research involving F344/N rats and B6C3F1 mice exposed to varying concentrations of toluene revealed:

- Non-neoplastic Effects : Inflammation of nasal mucosa and metaplasia were observed at higher exposure levels (1200 ppm). Notably, one female rat developed a squamous cell carcinoma at this concentration .

| Concentration (ppm) | Observed Effects |

|---|---|

| 600 | Mild inflammation |

| 1200 | Severe inflammation & neoplasms |

These findings underscore the potential carcinogenic risks associated with prolonged exposure to this compound.

5. Conclusion

The biological activity of this compound encompasses a range of effects from pharmacokinetics to neurotoxicity and potential therapeutic implications. Its ability to modulate neurotransmitter systems while posing significant health risks necessitates further research into both its mechanisms of action and long-term consequences of exposure.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Toluene-3-d1, and how do reaction conditions influence isotopic purity?

- Methodological Answer : Synthesis typically involves catalytic deuteration of toluene derivatives using deuterium gas (D₂) or deuterated reagents. Isotopic purity (>98%) requires precise control of reaction temperature, pressure, and catalyst selection (e.g., Pd/C or PtO₂). Post-synthesis, fractional distillation or chromatography isolates this compound. Validate purity via deuterium nuclear magnetic resonance (²H NMR) at 61.4 MHz, comparing peak integration against non-deuterated analogs .

Q. How should researchers characterize this compound to confirm structural integrity and isotopic labeling?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ²H NMR : Identifies deuterium substitution at the meta position (δ 2.3–2.5 ppm for methyl-D resonance).

- GC-MS : Quantifies isotopic enrichment by comparing molecular ion clusters (e.g., m/z 93 for C₇H₇D vs. m/z 92 for C₇H₈).

- IR Spectroscopy : Detects C-D stretching vibrations (~2100–2200 cm⁻¹).

Cross-validate results with computational simulations (e.g., density functional theory for vibrational modes) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow toluene safety guidelines but account for isotopic differences. Use inert-atmosphere gloveboxes to prevent isotopic exchange with ambient moisture. Monitor vapor exposure via gas chromatography with flame ionization detection (GC-FID). Document occupational exposure limits (e.g., OSHA’s 200 ppm for toluene) and adjust for deuterated analogs using toxicity extrapolation models .

Advanced Research Questions

Q. How do isotopic effects of this compound influence reaction kinetics in catalytic systems?

- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) alters activation energies in hydrogen/deuterium transfer reactions. For example, in Friedel-Crafts alkylation, this compound may reduce reaction rates by 2–3× due to stronger C-D bonds. Quantify KIE using competitive experiments with protiated and deuterated substrates, analyzing product ratios via LC-MS or isotopic dilution assays .

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

- Methodological Answer : Contradictions often arise from impurities or measurement techniques. Standardize data by:

- Reproducing Experiments : Use identical instrumentation (e.g., adiabatic calorimetry for enthalpy measurements).

- Meta-Analysis : Compile literature data into tables (e.g., boiling points, vapor pressures) and apply statistical outlier tests (e.g., Grubbs’ test).

- Computational Validation : Compare experimental results with ab initio calculations (e.g., Gaussian software for thermodynamic properties) .

Q. What computational strategies best predict the behavior of this compound in complex reaction environments?

- Methodological Answer : Combine molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations. Parameterize force fields using experimental vibrational spectra. Validate models against isotopic tracer studies in cross-coupling reactions. Use software like GROMACS for MD and ORCA for QM/MM to simulate deuterium’s impact on reaction pathways .

Q. How can isotopic abundance in this compound be quantified with high precision in mixed matrices?

- Methodological Answer : Deploy isotope-ratio mass spectrometry (IRMS) coupled with gas chromatography (GC-IRMS). Calibrate using certified reference materials (CRMs) with known D/H ratios. For heterogeneous samples (e.g., biological matrices), apply solid-phase microextraction (SPME) to isolate this compound before analysis. Report uncertainties via error propagation models .

Properties

Molecular Formula |

C7H8 |

|---|---|

Molecular Weight |

93.14 g/mol |

IUPAC Name |

1-deuterio-3-methylbenzene |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i3D |

InChI Key |

YXFVVABEGXRONW-WFVSFCRTSA-N |

Isomeric SMILES |

[2H]C1=CC=CC(=C1)C |

Canonical SMILES |

CC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.